molecular formula C20H22N2O3S2 B2837799 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899738-95-5

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2837799
CAS No.: 899738-95-5
M. Wt: 402.53
InChI Key: OHMYYZJVJCTBFV-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features, including a cyano group, a cycloheptathiophene ring, and an isopropylsulfonyl-substituted benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cycloheptathiophene Ring: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the thiophene ring fused to a cycloheptane structure.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using reagents like cyanogen bromide or sodium cyanide.

    Sulfonylation of Benzamide: The isopropylsulfonyl group is typically introduced through sulfonylation reactions, using reagents such as isopropylsulfonyl chloride in the presence of a base like pyridine.

    Coupling Reactions: The final step involves coupling the cycloheptathiophene derivative with the sulfonylated benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide has potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets involved in diseases, offering possibilities for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its structural features allow for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide
  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(ethylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group. This group can influence the compound’s physicochemical properties, such as solubility and stability, as well as its biological activity. The specific arrangement of functional groups in this compound may also result in distinct interactions with molecular targets, leading to unique pharmacological profiles.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-8-6-7-14(11-15)19(23)22-20-17(12-21)16-9-4-3-5-10-18(16)26-20/h6-8,11,13H,3-5,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMYYZJVJCTBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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